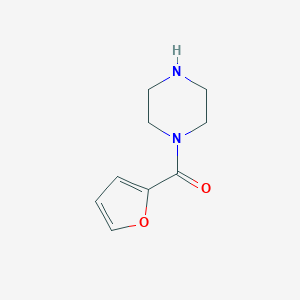

1-(2-Furoyl)piperazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

furan-2-yl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADPINFEWFPMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057735 | |

| Record name | 1-(2-Furoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40172-95-0 | |

| Record name | 1-(2-Furoyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40172-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Furoyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040172950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Furoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-furoyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-FUROYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AUX72LL1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(2-Furoyl)piperazine chemical structure and properties

An In-depth Technical Guide to 1-(2-Furoyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a heterocyclic organic compound, serves as a versatile building block in medicinal chemistry and organic synthesis. Characterized by a piperazine (B1678402) ring acylated with a 2-furoyl group, this molecule is a key intermediate in the synthesis of various pharmaceutical agents, including Prazosin. Its biological significance is highlighted by its activity as a potent inhibitor of tyrosinase, an essential enzyme in melanin (B1238610) biosynthesis, indicating its potential in treating hyperpigmentation disorders.[1] This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and biological activities, intended for professionals in research and drug development.

Chemical Structure and Identifiers

This compound possesses a dual heterocyclic nature, combining a furan (B31954) ring with a piperazine core. This unique structure provides a versatile platform for a variety of chemical transformations.

| Identifier | Value |

| IUPAC Name | (Furan-2-yl)(piperazin-1-yl)methanone[2] |

| CAS Number | 40172-95-0 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| SMILES | O=C(N1CCNCC1)c2ccco2 |

| InChI Key | SADPINFEWFPMEA-UHFFFAOYSA-N |

| Synonyms | 2-Furoic piperazide, N-(2-Furoyl)piperazine, 1-(Furan-2-carbonyl)piperazine[3][4] |

Physicochemical Properties

The compound is typically a white to pale yellow or light yellow solid.[3][5] It is hygroscopic and should be stored accordingly.[5]

| Property | Value | Source(s) |

| Melting Point | 67-70 °C | [6] |

| Boiling Point | 137-140 °C at 0.1 mmHg | [5][6] |

| Density | ~1.2 g/cm³ (estimate) | [3] |

| Flash Point | >230 °F (>110 °C) | [5][6] |

| Solubility | Slightly soluble in Chloroform (B151607), Methanol | [5][6] |

| pKa | 8.37 ± 0.10 (Predicted) | [5] |

| XLogP3 | -0.17 | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of piperazine with a furoyl derivative. The following protocol is based on established literature.[7]

Materials:

-

Piperazine hexahydrate (1 mole, 194 g)

-

2-Furoyl chloride (1 mole, 130.5 g)

-

Deionized Water (250 ml)

-

6N Hydrochloric Acid (HCl)

-

10% Sodium Hydroxide (NaOH) solution

-

Chloroform (for extraction)

-

Magnesium Sulfate (MgSO₄, anhydrous)

Procedure:

-

Dissolve piperazine hexahydrate in 250 ml of deionized water in a suitable reaction vessel.

-

Adjust the solution's pH to 4.5 by slowly adding 6N HCl while stirring.

-

Concurrently add 2-furoyl chloride and a 10% NaOH solution to the reaction mixture. Maintain the pH at 4.5 by controlling the rate of addition of the NaOH solution.

-

Continue the reaction for 1 hour after the addition is complete.

-

Make the solution basic by adding 10% NaOH solution until the pH reaches 8.5.

-

Perform a continuous extraction of the reaction mixture with chloroform for 36 hours.

-

Collect the chloroform extract and dry it over anhydrous MgSO₄.

-

Filter the dried solution to remove the desiccant.

-

Remove the chloroform solvent under reduced pressure.

-

Purify the resulting crude product by distillation to yield this compound (typical boiling point: 132-138 °C at 0.6 mm Hg).[7]

Purification via Hydrochloride Salt Formation

A method for obtaining high-purity this compound involves its precipitation as a hydrochloride salt to remove unreacted piperazine.[8]

Procedure:

-

Extract the crude this compound product using an inert organic solvent, such as chloroform.

-

Dry the organic extract thoroughly.

-

Bubble dry hydrogen chloride (HCl) gas through the extract.

-

Carefully monitor the pH, stopping the gas introduction when the pH reaches a value between 6 and 7.

-

The pure this compound hydrochloride will precipitate out of the solution, while residual piperazine salts remain dissolved.[8]

-

The free base can be recovered by neutralization.

Spectroscopic Characterization

The structural confirmation of synthesized this compound is typically achieved using standard spectroscopic methods.[9]

-

¹H-NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., CDCl₃), the spectrum would show characteristic signals for the furan ring protons, as well as the four methylene (B1212753) groups of the piperazine ring. The protons on the piperazine ring may appear as two distinct multiplets due to their different chemical environments relative to the furoyl group.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum would display signals corresponding to the carbonyl carbon, the carbons of the furan ring, and the carbons of the piperazine ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1650-1690 cm⁻¹. Other characteristic peaks would include C-H, C-N, and C-O stretching and bending vibrations.

-

MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight (180.20 g/mol ).

Biological Activity and Mechanism of Action

This compound is identified as a potent inhibitor of tyrosinase, a key copper-containing enzyme responsible for the initial steps of melanin production.[1] By binding to the active site of tyrosinase, it blocks the conversion of tyrosine to DOPA and subsequent steps in the melanin synthesis pathway.[1] The compound has also been noted to inhibit other enzymes in this pathway, including amine oxidase and dopa oxidase.[1] This mechanism makes it a compound of interest for treating hyperpigmentation disorders like melasma.

Furthermore, the piperazine scaffold is a well-known pharmacophore in drug discovery, and its derivatives are explored for a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[10] this compound serves as a crucial intermediate for creating more complex molecules with potential therapeutic benefits, including inhibitors of R67 dihydrofolate reductase.[5][11]

Figure 1. Mechanism of tyrosinase inhibition by this compound.

Applications in Synthesis and Drug Discovery

This compound is a valuable intermediate in the synthesis of a variety of more complex molecules and active pharmaceutical ingredients (APIs). Its structure allows for further functionalization, typically at the secondary amine of the piperazine ring.

Examples of Synthesized Compounds:

-

Substituted quinazoline (B50416) derivatives with potential biological activity

-

Symmetrical bis-benzimidazole inhibitors of R67 dihydrofolate reductase[11]

-

Novel benzamide (B126) derivatives investigated as therapeutic agents for Alzheimer's disease[13]

Figure 2. Role of this compound as a key synthetic intermediate.

Figure 3. General experimental workflow for developing derivatives.

Safety and Handling

This compound is classified as an irritant and requires careful handling.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | Xi (Irritant) | [3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Personal Protective Equipment (PPE) | Dust mask (e.g., N95), safety glasses, chemical-resistant gloves. | |

| Storage | Store at 10°C - 25°C under an inert atmosphere (e.g., Nitrogen). The compound is hygroscopic. | [1][5] |

References

- 1. This compound | 40172-95-0 | IF36870 | Biosynth [biosynth.com]

- 2. This compound | | RUO [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 40172-95-0 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. prepchem.com [prepchem.com]

- 8. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 11. This compound | 40172-95-0 [chemicalbook.com]

- 12. CAS 40172-95-0: this compound | CymitQuimica [cymitquimica.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to 1-(2-Furoyl)piperazine (CAS: 40172-95-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Furoyl)piperazine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure, combining a furan (B31954) ring with a piperazine (B1678402) moiety, makes it a valuable building block in medicinal chemistry.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, spectroscopic data, and biological significance of this compound. Detailed experimental protocols for its synthesis and its application in the preparation of the antihypertensive drug Prazosin are presented. Furthermore, its potential as a tyrosinase inhibitor is explored, with a corresponding assay protocol.

Chemical and Physical Properties

This compound, also known as N-(2-Furoyl)piperazine, is a white to pale yellow solid.[3][4] It is characterized by the following properties:

| Property | Value | Reference(s) |

| CAS Number | 40172-95-0 | [5] |

| Molecular Formula | C₉H₁₂N₂O₂ | [5] |

| Molecular Weight | 180.20 g/mol | [6] |

| Melting Point | 67-70 °C (lit.) | [3][5] |

| Boiling Point | 137-140 °C at 0.1 mmHg | [3][5] |

| Density | 1.1819 g/cm³ (rough estimate) | [5] |

| Solubility | Chloroform (B151607), Methanol (Slightly) | [3][5] |

| Appearance | White to Pale Yellow Solid | [3][4] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of this compound. While specific spectra are proprietary to chemical suppliers, the expected data from various techniques are described below. Commercial suppliers often provide detailed analytical data, including 1H-NMR, 13C-NMR, Mass Spectrometry, and IR spectroscopy upon request.[7]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the furan ring and the piperazine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbon atoms in the furoyl and piperazine moieties.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the amide carbonyl group (C=O) stretching vibration, typically around 1630-1680 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of piperazine with 2-furoyl chloride.[8]

Experimental Protocol:

-

Dissolve piperazine hexahydrate (1 mole) in water (250 ml).[9]

-

Acidify the solution to a pH of 4.5 using 6N HCl.[9]

-

Add 2-furoyl chloride (1 mole) to the solution.[9]

-

Concurrently, add a 10% NaOH solution at a rate that maintains the pH at 4.5.[9]

-

After one hour, make the solution basic (pH 8.5) with NaOH solution.[9]

-

Perform a continuous extraction of the reaction mixture with chloroform for 36 hours.[9]

-

Dry the chloroform extract over MgSO₄ and then filter.[9]

-

Distill the filtrate to obtain the final product. The expected yield is approximately 60%, with a boiling point of 132-138 °C at 0.6 mm Hg and a melting point of 69-70 °C.[9]

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Prazosin

This compound is a key intermediate in the synthesis of Prazosin, an α₁-blocker used to treat high blood pressure.[10] The following protocol outlines a synthetic route to Prazosin starting from an intermediate derived from this compound.

Experimental Protocol for Prazosin Synthesis:

-

Synthesis of 2-[4-(2-furoyl)-piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline:

-

Dissolve 2-[4-furoyl-(piperazin-1-yl)]-4-chloro-6,7-dimethoxyquinazoline (0.009 mol) in tetrahydrofuran (B95107) in a round-bottom flask.[1]

-

Cool the flask to 0-5°C.[1]

-

Pass dry ammonia (B1221849) gas through the solution for 2-3 hours.[1]

-

Monitor the reaction completion using thin-layer chromatography.

-

After completion, remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent to obtain pure 2-[4-(2-furoyl)-piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline (Prazosin).[1]

-

Logical Workflow for Prazosin Synthesis from a this compound derivative:

Caption: Synthesis of Prazosin from a key intermediate.

Biological Activity and Potential Applications

Tyrosinase Inhibition

This compound has been identified as a potent inhibitor of tyrosinase, a key enzyme in the melanin (B1238610) biosynthesis pathway.[11][12] By inhibiting tyrosinase, it can block the conversion of tyrosine to melanin, making it a promising candidate for the treatment of hyperpigmentation disorders such as melasma.[11]

Signaling Pathway of Melanin Synthesis and Inhibition:

Caption: Melanin synthesis pathway and tyrosinase inhibition.

Experimental Protocol for Tyrosinase Inhibition Assay:

This protocol is a general method for assessing tyrosinase inhibition.

-

Prepare a stock solution of mushroom tyrosinase enzyme.[13]

-

Prepare a series of concentrations of the test compound, this compound.[13]

-

In a 96-well plate, add the test compound solutions.

-

Add a solution of L-tyrosine or L-DOPA (the substrate) to each well.[13]

-

Initiate the reaction by adding the mushroom tyrosinase enzyme solution to each well.[13]

-

Measure the change in absorbance over time at a specific wavelength (typically 475 nm) using a microplate reader. The formation of dopachrome (B613829) from the oxidation of L-DOPA results in an increase in absorbance.[13]

-

Calculate the percentage of tyrosinase inhibition by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence (control).

Experimental Workflow for Tyrosinase Inhibition Assay:

Caption: Workflow for a tyrosinase inhibition assay.

Other Potential Applications

This compound and its derivatives have been utilized in the fragment-based design of inhibitors for other enzymes, such as R67 dihydrofolate reductase.[3][14] This highlights its potential as a scaffold for developing novel therapeutic agents targeting a range of biological pathways.

Safety and Handling

This compound is classified as an irritant, affecting the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its utility as a synthetic intermediate for established drugs and as a scaffold for the development of new therapeutic agents, particularly in the area of tyrosinase inhibition, underscores its importance. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers and developers in the field.

References

- 1. jbclinpharm.org [jbclinpharm.org]

- 2. CA2143971C - Process and intermediate for the preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]

- 3. US6248888B1 - Process for the preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. data.epo.org [data.epo.org]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. This compound | 40172-95-0 | IF36870 | Biosynth [biosynth.com]

- 13. researchgate.net [researchgate.net]

- 14. 1-(Tetrahydro-2-furoyl)piperazine | C9H16N2O2 | CID 2734641 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 1-(2-Furoyl)piperazine from piperazine and 2-furoyl chloride

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-(2-Furoyl)piperazine, a key intermediate in the pharmaceutical industry, from the reaction of piperazine (B1678402) and 2-furoyl chloride.[1][2] The document details the experimental protocol, presents quantitative data in a structured format, and includes process diagrams for clarity.

Reaction Overview

The synthesis of this compound is achieved through the acylation of piperazine with 2-furoyl chloride.[3] This reaction forms an amide bond between the nitrogen atom of the piperazine ring and the carbonyl group of the furoyl chloride. The reaction is typically performed in an aqueous solution where the pH is carefully controlled to facilitate the selective mono-acylation and to neutralize the hydrochloric acid byproduct.

Chemical Equation:

Piperazine + 2-Furoyl Chloride → this compound + HCl

Experimental Protocol

A detailed methodology for the synthesis has been described in the literature, notably in Great Britain Patents 1,390,014 and 1,390,015.[4] The following protocol is based on this established procedure.

Materials:

-

Piperazine hexahydrate (C₄H₁₀N₂·6H₂O)

-

2-Furoyl chloride (C₅H₃ClO₂)[5]

-

6N Hydrochloric acid (HCl)

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Chloroform (B151607) (CHCl₃)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

-

Preparation of Piperazine Solution: Dissolve piperazine hexahydrate (194 g, 1 mole) in 250 ml of water.[4]

-

pH Adjustment: Acidify the piperazine solution to a pH of 4.5 using 6N HCl.[4]

-

Acylation Reaction: Add 2-furoyl chloride (130.5 g, 1 mole) to the solution.[4] Concurrently, add 10% NaOH solution at a rate that maintains the pH of the reaction mixture at 4.5.[4]

-

Reaction Time: Continue the reaction for 1 hour, maintaining the specified pH.[4]

-

Basification: After 1 hour, make the solution basic by adjusting the pH to 8.5 with 10% NaOH solution.[4]

-

Extraction: Perform a continuous extraction of the reaction mixture with chloroform for 36 hours.[4]

-

Drying: Dry the resulting chloroform extract over anhydrous magnesium sulfate.[4]

-

Purification: Filter the dried solution and remove the solvent. The final product is purified by distillation.[4] An alternative purification method involves precipitating the product as a hydrochloride salt by passing HCl gas through the dry chloroform extract.[6]

Data Presentation

The quantitative data from the described synthesis protocol is summarized below.

| Parameter | Value | Reference |

| Reactants | ||

| Piperazine Hexahydrate | 194 g (1 mole) | [4] |

| 2-Furoyl Chloride | 130.5 g (1 mole) | [4] |

| Reaction Conditions | ||

| Solvent | Water (250 ml) | [4] |

| Reaction pH | 4.5 | [4] |

| Reaction Time | 1 hour | [4] |

| Product Information | ||

| Yield | 108.2 g (60%) | [4] |

| Boiling Point | 132°-138° C at 0.6 mm Hg | [4] |

| Melting Point | 67°-70° C | [4][7][8] |

| Molecular Formula | C₉H₁₂N₂O₂ | [9] |

| Molecular Weight | 180.2 g/mol | [9] |

Visualization

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Step-by-step workflow for the synthesis and purification process.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 6. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]

- 7. 1-(2-FURANYLCARBONYL)-PIPERAZINE [chembk.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. This compound | 40172-95-0 | IF36870 | Biosynth [biosynth.com]

An In-depth Technical Guide to the Mechanism of Action of 1-(2-Furoyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Furoyl)piperazine is a synthetic compound recognized for its significant biological activities. This technical guide provides a comprehensive overview of its primary mechanism of action as a potent inhibitor of tyrosinase, a key enzyme in melanogenesis. Additionally, it explores the compound's role as a versatile scaffold in the development of centrally acting agents. This document details the molecular interactions, downstream signaling effects, and relevant experimental methodologies, presenting quantitative data for related compounds to offer a comparative context.

Core Mechanism of Action: Tyrosinase Inhibition

The most well-documented biological activity of this compound is its potent inhibition of tyrosinase.[1] This enzyme is a copper-containing monooxygenase that plays a crucial role in the initial steps of melanin (B1238610) biosynthesis. By inhibiting tyrosinase, this compound effectively disrupts the production of melanin, making it a compound of interest for applications in dermatology and for treating hyperpigmentation disorders.[1]

The proposed mechanism of inhibition involves the binding of this compound to the active site of the tyrosinase enzyme, thereby preventing the access of its natural substrate, L-tyrosine.[1] This blockade inhibits the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone, which are the rate-limiting steps in the melanin synthesis pathway.[1] The inhibition of this pathway leads to a reduction in the production of melanin.

Signaling Pathway of Tyrosinase Inhibition

The inhibitory action of this compound on tyrosinase directly impacts the melanogenesis pathway. The following diagram illustrates this signaling cascade.

Quantitative Data on Piperazine (B1678402) Derivatives as Tyrosinase Inhibitors

| Compound Class | Derivative Example | IC50 (µM) | Ki (µM) | Inhibition Type |

| Nitrophenylpiperazine Derivatives | Compound with indole (B1671886) moiety | 72.55 | - | Mixed |

| Piperazine-Triazole Derivatives | Compound 10b | 30.7 ± 0.2 | 9.54 | Mixed |

Table 1: Tyrosinase inhibitory activity of selected piperazine derivatives.

Role as a Scaffold for CNS Drug Discovery

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous drugs targeting the central nervous system (CNS).[2] this compound serves as a key building block in the synthesis of novel therapeutic agents, including those with potential activity at serotonin (B10506) and dopamine (B1211576) receptors.[2] The piperazine moiety's ability to interact with a wide range of biological targets, such as G-protein coupled receptors (GPCRs), makes it a valuable component in drug design.[2]

While this compound is a precursor for many CNS-active molecules, its direct binding affinity and functional activity at specific CNS receptors are not extensively characterized in publicly available literature. The furoyl group, in conjunction with the piperazine core, influences the molecule's pharmacokinetic properties, such as binding affinity and metabolic stability, which are critical for the development of effective CNS drugs.[2]

Logical Relationship in CNS Drug Development

The following diagram illustrates the role of this compound as a foundational structure in the development of CNS-targeted therapeutics.

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol describes a general method for determining the tyrosinase inhibitory activity of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mushroom tyrosinase.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

This compound

-

Phosphate (B84403) buffer (pH 6.8)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions to the desired concentrations.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of each concentration of the this compound solution.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the tyrosinase solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader at time zero and then every minute for 20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Experimental Workflow

The following diagram outlines the workflow for assessing the tyrosinase inhibitory activity of this compound.

Conclusion

This compound's primary and most clearly defined mechanism of action is the potent inhibition of the tyrosinase enzyme, positioning it as a significant molecule for research in dermatology and cosmetics. Its ability to block melanin synthesis at the initial stages highlights its potential for treating hyperpigmentation. While it also serves as a crucial scaffold for the development of CNS-active drugs, its direct interaction with CNS receptors requires further investigation to be fully elucidated. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals working with this versatile compound.

References

The Multifaceted Biological Activities of 1-(2-Furoyl)piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-(2-furoyl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities associated with these compounds, focusing on their potential as anticancer and antipsychotic agents. It includes a compilation of quantitative data, detailed experimental protocols for their synthesis and evaluation, and visualizations of the key signaling pathways they modulate.

Core Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential in several therapeutic areas. The following sections and tables summarize the key findings and quantitative data available in the public domain.

Anticancer Activity

The conjugation of this compound with other pharmacologically active molecules, such as the Vinca alkaloid vindoline (B23647), has been explored as a strategy to develop novel anticancer agents. These conjugates have shown promising cytostatic and cytotoxic activities across a range of human cancer cell lines.

Table 1: Anticancer Activity of a Vindoline-1-(2-Furoyl)piperazine Conjugate

| Cancer Type | Cell Line | GI₅₀ (µM) |

| Leukemia | K-562 | > 100 |

| MOLT-4 | 14.1 | |

| RPMI-8226 | 12.3 | |

| SR | 12.6 | |

| Non-Small Cell Lung Cancer | A549/ATCC | 13.5 |

| EKVX | > 100 | |

| HOP-62 | 12.6 | |

| HOP-92 | 12.0 | |

| NCI-H226 | 13.5 | |

| NCI-H23 | 12.6 | |

| NCI-H322M | 13.5 | |

| NCI-H460 | 11.2 | |

| NCI-H522 | 12.9 | |

| Colon Cancer | COLO 205 | 12.0 |

| HCT-116 | 12.6 | |

| HCT-15 | 13.2 | |

| HT29 | 12.9 | |

| KM12 | 12.6 | |

| SW-620 | 12.6 | |

| CNS Cancer | SF-268 | 12.6 |

| SF-295 | 12.3 | |

| SF-539 | 12.3 | |

| SNB-19 | 12.6 | |

| SNB-75 | 12.3 | |

| U251 | 12.3 | |

| Melanoma | LOX IMVI | 11.7 |

| MALME-3M | 12.3 | |

| M14 | 12.3 | |

| MDA-MB-435 | 12.0 | |

| SK-MEL-2 | 12.3 | |

| SK-MEL-28 | 12.0 | |

| SK-MEL-5 | 12.3 | |

| UACC-257 | 12.0 | |

| UACC-62 | 12.0 | |

| Ovarian Cancer | IGROV1 | 12.3 |

| OVCAR-3 | 12.6 | |

| OVCAR-4 | 12.3 | |

| OVCAR-5 | 12.3 | |

| OVCAR-8 | 12.3 | |

| NCI/ADR-RES | 14.8 | |

| SK-OV-3 | 12.6 | |

| Renal Cancer | 786-0 | 12.0 |

| A498 | 12.9 | |

| ACHN | 12.3 | |

| CAKI-1 | 12.9 | |

| RXF 393 | 11.5 | |

| SN12C | 12.3 | |

| TK-10 | 12.3 | |

| UO-31 | 12.3 | |

| Prostate Cancer | PC-3 | 12.3 |

| DU-145 | 12.6 | |

| Breast Cancer | MCF7 | 12.9 |

| MDA-MB-231/ATCC | 12.6 | |

| HS 578T | 12.6 | |

| BT-549 | 12.3 | |

| T-47D | 12.9 | |

| MDA-MB-468 | 12.0 |

Data sourced from a study on novel piperazine (B1678402) derivatives of vindoline as anticancer agents.

Antipsychotic Activity

The arylpiperazine moiety is a common feature in many atypical antipsychotic drugs. These compounds often exhibit high affinity for dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors, which are key targets in the treatment of schizophrenia. While specific data for this compound derivatives is limited in the public domain, the data for structurally related arylpiperazine derivatives provide a strong rationale for their investigation as potential antipsychotic agents.

Table 2: Receptor Binding Affinities (Kᵢ, nM) of Representative Arylpiperazine Derivatives

| Compound | Dopamine D₂ Receptor (Kᵢ, nM) | Serotonin 5-HT₂ₐ Receptor (Kᵢ, nM) |

| Arylpiperazine Derivative 1 | 300 | 315 |

| Arylpiperazine Derivative 2 | Not specified | 39.4 |

| Arylpiperazine Derivative 3 | 182 | 1.3 |

| Haloperidol (Reference) | ~1 | ~7 |

| Risperidone (Reference) | ~3-6 | ~0.2-0.5 |

This table presents a selection of data for various arylpiperazine derivatives to illustrate the range of affinities observed for this class of compounds.[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for the key biological assays used to evaluate their activity.

Synthesis of this compound Derivatives

General Procedure for the Synthesis of a Vindoline-1-(2-Furoyl)piperazine Conjugate:

This protocol describes the coupling of this compound to vindoline via a linker, a common strategy to create novel bioactive molecules.

-

Preparation of the Linker-Vindoline Intermediate:

-

To a solution of vindoline in a suitable organic solvent (e.g., dichloromethane), add a bifunctional linker (e.g., a dihaloalkane or a dicarboxylic acid anhydride) and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Purify the resulting vindoline-linker intermediate by column chromatography.

-

-

Coupling with this compound:

-

Dissolve the purified vindoline-linker intermediate in an appropriate solvent (e.g., acetonitrile).

-

Add this compound and a base (e.g., potassium carbonate).

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

-

After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the final vindoline-1-(2-furoyl)piperazine conjugate.

-

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.

-

Incubate the plate for 6 to 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan (B1609692) Solubilization:

-

Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate the plate in the dark at room temperature for 2 hours.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the GI₅₀ (concentration that causes 50% growth inhibition) value.

-

Antipsychotic Activity Assessment: Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Dopamine D₂ Receptor Binding Assay: [6][7][8][9][10]

-

Membrane Preparation:

-

Assay Setup:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled D₂ receptor ligand (e.g., [³H]spiperone), and varying concentrations of the test compound in an appropriate assay buffer.[6][7][10]

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled D₂ antagonist like haloperidol).[6]

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

-

-

Filtration and Washing:

-

Radioactivity Measurement:

-

Data Analysis:

-

Calculate the specific binding and plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Serotonin 5-HT₂ₐ Receptor Binding Assay: [11][12][13][14][15]

The protocol is similar to the D₂ receptor binding assay, with the following modifications:

-

Radioligand: Use a specific 5-HT₂ₐ receptor radioligand, such as [³H]ketanserin.[11][13][15]

-

Non-specific Binding: Use a high concentration of an unlabeled 5-HT₂ₐ antagonist, such as ketanserin (B1673593) or clozapine, to determine non-specific binding.[11]

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and the proposed signaling pathways modulated by this compound derivatives.

Experimental Workflows

Signaling Pathways in Cancer

Some piperazine derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[16][17][18][19] They can also inhibit key survival signaling pathways like PI3K/AKT and Src.[20]

Antipsychotic Mechanism of Action

The potential antipsychotic effect of arylpiperazine derivatives is primarily attributed to their antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors in the brain.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with significant potential for the development of new therapeutics. Their demonstrated anticancer and potential antipsychotic activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating the continued exploration of this important chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 1-(2-Furoyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Furoyl)piperazine is a heterocyclic compound featuring a piperazine (B1678402) ring acylated with a 2-furoyl group. Primarily utilized as a versatile synthetic intermediate in medicinal chemistry, its derivatives have shown a range of biological activities. This technical guide provides a comprehensive overview of the available pharmacological data on this compound, with a focus on its role as a scaffold for the development of enzyme inhibitors and other therapeutic agents. While detailed pharmacological data for the parent compound is limited in publicly accessible literature, this guide outlines the methodologies for evaluating its potential biological targets and summarizes the known applications of its derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 40172-95-0 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 67-70 °C | [2] |

| Boiling Point | 137-140 °C at 0.1 mmHg | [3] |

| Solubility | Soluble in various organic solvents | [4] |

Pharmacological Profile

Direct and quantitative pharmacological data for this compound is not extensively available in the reviewed literature. Its primary significance in pharmacology stems from its role as a key structural motif in a variety of biologically active compounds.

Enzyme Inhibition

Tyrosinase Inhibition:

This compound has been described as a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[5] Tyrosinase inhibitors are of interest for the treatment of hyperpigmentation disorders and have applications in the cosmetics industry.[6] The proposed mechanism of inhibition involves the binding of the compound to the active site of the enzyme, thereby blocking the access of its substrate, L-tyrosine.[5] This prevents the subsequent steps in the melanin synthesis pathway.[5]

Dihydrofolate Reductase (DHFR) Inhibition:

The 2-furanyl-1-piperazinylmethanone scaffold, the core structure of this compound, has been utilized in the fragment-based design of inhibitors for R67 dihydrofolate reductase.[3] DHFR is a validated target for antimicrobial and anticancer therapies due to its crucial role in the synthesis of nucleic acid precursors.[7]

Receptor Activity

While direct receptor binding data for this compound is scarce, the piperazine moiety is a well-known pharmacophore that interacts with a variety of receptors in the central nervous system (CNS).[8][9] Derivatives of piperazine are found in drugs with antipsychotic, antidepressant, and anxiolytic properties, often targeting dopamine (B1211576) and serotonin (B10506) receptors.[9][10] The incorporation of the furoyl group can influence the pharmacokinetic and pharmacodynamic properties of these derivatives.[8]

Experimental Protocols

Detailed methodologies for assessing the potential pharmacological activity of this compound are provided below.

Tyrosinase Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory activity of a compound against tyrosinase.

Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to dopaquinone, which then undergoes a series of reactions to form a colored product, dopachrome (B613829). The rate of dopachrome formation can be measured by monitoring the absorbance at a specific wavelength (typically around 475-490 nm). A decrease in the rate of formation in the presence of a test compound indicates inhibition of the enzyme.[6][11]

Materials:

-

Mushroom tyrosinase

-

L-tyrosine (substrate)

-

Phosphate (B84403) buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8)

-

Test compound (this compound) dissolved in a suitable solvent

-

Positive control (e.g., Kojic acid)[4]

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add the test compound solution, tyrosinase enzyme solution, and buffer.

-

Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).[4]

-

Initiate the reaction by adding the L-tyrosine substrate solution.

-

Immediately measure the absorbance at the appropriate wavelength in kinetic mode for a set duration (e.g., 30-60 minutes).[12]

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

Workflow for Tyrosinase Inhibition Assay:

Caption: Workflow for a typical tyrosinase inhibition assay.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the DHFR enzyme.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The reaction can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[13]

Materials:

-

Purified DHFR enzyme

-

Dihydrofolic acid (DHF) (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., Tris buffer, pH 7.5)[14]

-

Test compound (this compound)

-

Positive control (e.g., Methotrexate)[15]

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a suitable reaction vessel (e.g., cuvette or 96-well plate), combine the assay buffer, NADPH, and the test compound.

-

Add the DHFR enzyme and incubate for a short period.

-

Initiate the reaction by adding the DHF substrate.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the percentage of inhibition based on the reaction rates with and without the inhibitor.

Signaling Pathway of DHFR Inhibition:

Caption: The role of DHFR in nucleotide synthesis and its inhibition.

Synthetic Utility

This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. It serves as a key intermediate in the production of Prazosin, an α₁ blocker used to treat high blood pressure.[16] Furthermore, it is utilized in the synthesis of novel derivatives with potential antibacterial and anticancer activities.[6][17]

Logical Relationship in Drug Discovery:

Caption: The role of this compound in a drug discovery workflow.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily as a scaffold for the development of new therapeutic agents. While it has been identified as a potential inhibitor of enzymes such as tyrosinase and has been used in the design of DHFR inhibitors, there is a notable lack of comprehensive, quantitative pharmacological data for the parent compound itself. The experimental protocols and conceptual workflows provided in this guide offer a framework for the further investigation and characterization of the pharmacological profile of this compound and its derivatives. Future research should focus on generating robust in vitro and in vivo data to fully elucidate the therapeutic potential of this versatile chemical entity.

References

- 1. This compound | C9H12N2O2 | CID 550206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. This compound CAS#: 40172-95-0 [m.chemicalbook.com]

- 4. activeconceptsllc.com [activeconceptsllc.com]

- 5. This compound | 40172-95-0 | IF36870 | Biosynth [biosynth.com]

- 6. activeconceptsllc.com [activeconceptsllc.com]

- 7. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | | RUO [benchchem.com]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. benchchem.com [benchchem.com]

- 14. scispace.com [scispace.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the In Vitro and In Vivo Studies of 1-(2-Furoyl)piperazine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Furoyl)piperazine is a versatile heterocyclic compound, primarily utilized as a key synthetic intermediate in the development of a wide array of pharmacologically active molecules. While studies on this compound as a standalone agent are limited, with some evidence suggesting its role as a tyrosinase inhibitor, its true value lies in the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of these derivatives, with a particular focus on their potential as therapeutic agents for Alzheimer's disease and as novel antibacterial agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

This compound, a chemical entity featuring a furoyl group attached to a piperazine (B1678402) ring, serves as a crucial building block in organic synthesis.[1] Its structural attributes make it an ideal scaffold for the generation of complex molecules with significant biological potential. Research has shown that derivatives of this compound display a broad spectrum of activities, including but not limited to, neuroprotective and antimicrobial effects. This guide will delve into the scientific literature to present a detailed account of the synthesis and biological evaluation of these derivatives.

In Vitro Studies of this compound Derivatives

The versatility of the this compound core has enabled the development of derivatives with targeted biological activities. This section will focus on two key areas of investigation: butyrylcholinesterase (BChE) inhibition for Alzheimer's disease and antibacterial activity.

Derivatives as Butyrylcholinesterase (BChE) Inhibitors for Alzheimer's Disease

A series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides has been synthesized and identified as potent inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[2][3]

The inhibitory activity of these derivatives against BChE was quantified by determining their IC50 values. The results for a selection of these compounds are summarized in the table below.

| Compound ID | Substitution on Phenyl Ring | BChE IC50 (μM) |

| 5b | 4-Ethyl | 0.82 ± 0.001 |

| Reference | Eserine | 0.85 ± 0.0001 |

Table 1: In vitro butyrylcholinesterase inhibitory activity of a this compound derivative.[2]

The in vitro BChE inhibitory activity was assessed using a modified Ellman's spectrophotometric method.[4]

-

Preparation of Reagents :

-

Butyrylcholinesterase (BChE) solution.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution.

-

Butyrylthiocholine iodide (BTCI) solution.

-

Test compounds dissolved in a suitable solvent.

-

Phosphate (B84403) buffer (pH 8.0).

-

-

Assay Procedure :

-

In a 96-well microplate, 10 μL of the test compound solution at various concentrations is mixed with 20 μL of BChE solution and 160 μL of phosphate buffer.

-

The mixture is incubated for 15 minutes at 37°C.

-

10 μL of DTNB solution is added to the mixture.

-

The reaction is initiated by the addition of 10 μL of BTCI solution.

-

The absorbance is measured at 412 nm at regular intervals using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of reaction of the test compound with that of the control (containing no inhibitor).

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

-

The primary mechanism of action of these derivatives in the context of Alzheimer's disease is the inhibition of cholinesterases, such as BChE. This inhibition leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive function.

Derivatives as Antibacterial Agents

A series of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides has been synthesized and demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[5][6]

The antibacterial efficacy of these compounds was determined by their minimum inhibitory concentration (MIC) values.

| Compound ID | Substitution on Phenyl Ring | S. aureus (MIC μg/mL) | S. typhi (MIC μg/mL) | P. aeruginosa (MIC μg/mL) | E. coli (MIC μg/mL) | B. subtilis (MIC μg/mL) |

| 5c | 4-Ethoxyphenyl | - | - | - | - | - |

| 5o | 2,4-Dinitrophenyl | - | - | - | - | - |

| Ciprofloxacin | - | 7.80 ± 0.19 | 7.45 ± 0.58 | 7.14 ± 0.58 | 7.16 ± 0.58 | 7.29 ± 0.90 |

Table 2: In vitro antibacterial activity (MIC) of selected this compound derivatives. Specific values for 5c and 5o were noted as excellent but not numerically specified in the source.[5] A related study on 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives showed a derivative with a 2-bromobenzyl group (3e) having an MIC of 7.52±0.3µg/mL against S. Typhi.[7]

The MIC of the synthesized compounds was determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9]

-

Bacterial Strains : A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi) bacteria are used.[7]

-

Culture Preparation : Bacterial strains are cultured in Mueller-Hinton Broth (MHB) to achieve a standardized inoculum (approximately 5 x 10^5 CFU/mL).

-

Compound Dilution : The test compounds are serially diluted in MHB in a 96-well microtiter plate.

-

Inoculation : Each well is inoculated with the standardized bacterial suspension.

-

Incubation : The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination : The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8][9]

The synthesis of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides is a two-step process.

This compound as a Tyrosinase Inhibitor

Some studies have suggested that this compound and its derivatives can act as tyrosinase inhibitors.[10][11] Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.

The tyrosinase inhibitory activity can be evaluated spectrophotometrically by monitoring the formation of dopachrome (B613829) from L-DOPA.

-

Reagents :

-

Mushroom tyrosinase solution.

-

L-DOPA solution.

-

Test compounds dissolved in a suitable solvent.

-

Phosphate buffer (pH 6.8).

-

-

Procedure :

-

In a 96-well plate, the test compound is pre-incubated with the tyrosinase solution in phosphate buffer for a specific duration.

-

The reaction is initiated by adding the L-DOPA solution.

-

The formation of dopachrome is monitored by measuring the absorbance at 475 nm.

-

The percentage of tyrosinase inhibition is calculated, and IC50 values are determined.

-

The inhibition of tyrosinase by these compounds prevents the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby blocking the melanin synthesis pathway.

In Vivo Studies of this compound Derivatives

While in vitro studies provide valuable insights into the potential of this compound derivatives, in vivo studies are crucial for validating their efficacy and safety in a living organism.

Alzheimer's Disease Models

Piperazine derivatives have been investigated in preclinical models of Alzheimer's disease, such as the 5xFAD mouse model, which exhibits key pathological features of the disease.[12][13]

-

Animal Model : 5xFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin-1 (PSEN1) with five familial Alzheimer's disease mutations, are used.[12]

-

Drug Administration : The test compound is administered to the mice, typically via intraperitoneal (i.p.) injection, over a specified period.

-

Behavioral Tests :

-

Morris Water Maze : To assess spatial learning and memory.

-

Y-maze : To evaluate short-term spatial memory.

-

-

Electrophysiology : Long-term potentiation (LTP) is measured in hippocampal slices to assess synaptic plasticity.[13]

-

Histopathology : Brain tissue is analyzed for amyloid plaque deposition and neuroinflammation.

Antibacterial Efficacy in Animal Models

The in vivo antibacterial potential of piperazine derivatives can be evaluated in various infection models.

-

Infection : Mice are infected with a lethal dose of a pathogenic bacterium (e.g., methicillin-resistant Staphylococcus aureus - MRSA).

-

Treatment : The test compound is administered at different doses, typically via intraperitoneal or oral routes, at specific time points post-infection.

-

Endpoint : The survival rate of the mice is monitored over a period of several days. The 50% effective dose (ED50) can be calculated.

-

Bacterial Load : In some studies, the bacterial load in various organs (e.g., blood, liver, spleen) is determined to assess the compound's ability to clear the infection.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, giving rise to derivatives with significant therapeutic potential. The in vitro and in vivo studies highlighted in this guide demonstrate the promise of these compounds as butyrylcholinesterase inhibitors for Alzheimer's disease and as novel antibacterial agents. The detailed experimental protocols and quantitative data provided herein serve as a resource for researchers to build upon these findings and advance the development of new drugs based on the this compound core. Further in vivo studies are warranted to fully elucidate the efficacy, safety, and pharmacokinetic profiles of these promising derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pjps.pk [pjps.pk]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. escholarship.org [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies | AVESİS [avesis.ktu.edu.tr]

- 12. benchchem.com [benchchem.com]

- 13. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

1-(2-Furoyl)piperazine: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Furoyl)piperazine is a heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, combining a furan (B31954) ring with a piperazine (B1678402) core, provide a versatile platform for the synthesis of novel therapeutic agents targeting a wide array of diseases.[1] The piperazine moiety is a common pharmacophore in numerous approved drugs, known for enhancing pharmacokinetic properties such as solubility and bioavailability.[2] The addition of the 2-furoyl group introduces further opportunities for molecular interactions and metabolic stability, making this building block a focal point in the design of innovative drug candidates for central nervous system (CNS) disorders, cancer, and neurodegenerative diseases.[1][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives.

Chemical Properties and Synthesis

This compound, with a molecular formula of C₉H₁₂N₂O₂, is a solid at room temperature.[4] Its structure presents a reactive secondary amine within the piperazine ring, which is the primary site for chemical modification to generate diverse libraries of compounds.

General Synthesis Protocol: N-Acylation of Piperazine

The most common method for synthesizing this compound is the N-acylation of piperazine with 2-furoyl chloride.[5]

Experimental Protocol:

-

Reaction Setup: A solution of piperazine (or piperazine hexahydrate) in a suitable solvent (e.g., water, dichloromethane) is prepared in a reaction vessel equipped with a stirrer and a means to control pH.[5][6] The solution is typically cooled in an ice bath.

-

Acylation: 2-Furoyl chloride is added dropwise to the piperazine solution. Concurrently, a base (e.g., 10% NaOH solution, triethylamine) is added to neutralize the hydrochloric acid generated during the reaction and maintain a specific pH (e.g., 4.5).[5][7]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is made basic. The product is then extracted using an organic solvent such as chloroform.[8]

-

Purification: The organic extract is dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield pure this compound.[5]

A general workflow for the synthesis and subsequent biological evaluation of this compound derivatives is depicted below.

Applications in Medicinal Chemistry

The this compound scaffold has been extensively utilized in the development of novel therapeutic agents for a range of diseases.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

Quantitative Data Summary: Anticancer Activity

| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Reference |

| Vindoline-piperazine conjugate 17 | KM12 | Colon Cancer | > -84.40% growth | [9] |

| Vindoline-piperazine conjugate 17 | SF-539 | CNS Cancer | > -80% growth | [9] |

| Vindoline-piperazine conjugate 17 | SNB-75 | CNS Cancer | > -80% growth | [9] |

| Vindoline-piperazine conjugate 17 | SK-MEL-5 | Melanoma | > -98.17% growth | [9] |

| Vindoline-piperazine conjugate 17 | MDA-MB-231/ATCC | Breast Cancer | > -86.10% growth | [9] |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 | Breast Cancer | 1.00 | [9][10] |

| Vindoline-piperazine conjugate 25 | HOP-92 | Non-Small Cell Lung Cancer | 1.35 | [9][10] |

| Phenylbenzamide derivative C-4 | A-549 | Human Lung Carcinoma | 33.20 | [11] |

| Phenylbenzamide derivative C-5 | A-549 | Human Lung Carcinoma | 21.22 | [11] |

| Phenylbenzamide derivative C-4 | HCT-116 | Colon Cancer | 11.33 | [11] |

| Phenylmethanone derivative C-14 | MIAPaCa-2 | Pancreatic Cancer | <1 | [11] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][2]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).[2]

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[2]

Antipsychotic and CNS Activity

The piperazine scaffold is a key component of many antipsychotic drugs, primarily due to its interaction with dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT) receptors.[5][12] Derivatives of this compound have been investigated for their potential as novel antipsychotic agents.[10][13]

Quantitative Data Summary: Receptor Binding Affinity

| Compound ID | Receptor | Kᵢ (nM) | Reference |

| Compound 3w | Dopamine D₂ | High Affinity | [10][13] |

| Compound 3w | Serotonin 5-HT₁ₐ | High Affinity | [10][13] |

| Compound 3w | Serotonin 5-HT₂ₐ | High Affinity | [10][13] |

| Compound 3w | Serotonin 5-HT₂C | 572.2 | [13] |

| Compound 3w | Adrenergic α₁ | 450.5 | [13] |

| Compound 3w | Histamine H₁ | 819.6 | [13] |

| SERAAK1 | Serotonin 5-HT₂ₐ | 826 | [14] |

| SERAAK1 | Serotonin 5-HT₁ₐ | 1425 | [14] |

| SERAAK1 | Dopamine D₂ | 1291 | [14] |

Note: "High Affinity" is stated in the source, but a specific Kᵢ value is not provided.

Experimental Protocol: Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., D₂ or 5-HT₂ₐ) are prepared.[15]

-

Competition Binding: The membranes are incubated with a radiolabeled ligand known to bind to the receptor and various concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Radioactivity Measurement: The radioactivity of the filter, which represents the amount of bound radioligand, is measured.

-

Data Analysis: The IC₅₀ value is determined, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand. The Kᵢ (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[15]

Cholinesterase Inhibition and Neurodegenerative Diseases

Cholinesterase inhibitors are a primary class of drugs used to treat the symptoms of Alzheimer's disease.[16] They work by preventing the breakdown of the neurotransmitter acetylcholine (B1216132).[17] Derivatives of this compound have shown promise as cholinesterase inhibitors.

Quantitative Data Summary: Cholinesterase Inhibition

| Compound ID | Enzyme | IC₅₀ (µM) | Reference |

| Compound 5a | Butyrylcholinesterase | 8.32 | [16] |

| Compound 5b | Butyrylcholinesterase | 0.82 | [16] |

| Compound 5c | Butyrylcholinesterase | 115.63 | [16] |

| Compound 5d | Butyrylcholinesterase | 141.23 | [16] |

| Compound 5e | Butyrylcholinesterase | 3.41 | [16] |

| Compound 5f | Butyrylcholinesterase | 4.51 | [16] |

| Compound 5g | Butyrylcholinesterase | 76.81 | [16] |

| Compound 5h | Butyrylcholinesterase | 0.91 | [16] |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity.[18]

-

Reaction Mixture: A solution containing a phosphate (B84403) buffer (pH 8.0), the test compound at various concentrations, and the cholinesterase enzyme (acetylcholinesterase or butyrylcholinesterase) is prepared.[18]

-

Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.[18]

-

Substrate Addition: The substrate (acetylthiocholine or butyrylthiocholine) and Ellman's reagent (DTNB) are added to initiate the reaction. The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a colored compound.

-

Spectrophotometric Measurement: The change in absorbance over time is measured at a specific wavelength (e.g., 412 nm).

-

Data Analysis: The percentage of enzyme inhibition is calculated, and the IC₅₀ value is determined.

Signaling Pathways

The therapeutic effects of this compound derivatives are often attributed to their modulation of key cellular signaling pathways.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, and survival. Dysregulation of this pathway is a common feature in many cancers. Some piperazine derivatives exert their anticancer effects by inhibiting components of this pathway.[2]

Cholinergic Signaling in Alzheimer's Disease

In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine (ACh).[2] Cholinesterase inhibitors, including derivatives of this compound, act to increase the levels of ACh in the synaptic cleft.[1][17]

Conclusion

This compound has proven to be a highly valuable and versatile building block in the field of medicinal chemistry. Its amenability to chemical modification has led to the development of a wide range of derivatives with potent biological activities. The demonstrated efficacy of these compounds in preclinical studies for cancer, CNS disorders, and neurodegenerative diseases underscores the significant therapeutic potential of this scaffold. Further exploration and optimization of this compound derivatives hold great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- 1. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. cdn-links.lww.com [cdn-links.lww.com]

- 13. Cholinesterase inhibitors: Types, how they work, and side effects [medicalnewstoday.com]

- 14. Cholinesterase Inhibitors Associated With Slower Cognitive Decline in Alzheimer’s | Technology Networks [technologynetworks.com]